molecular formula C24H19N5 B12640608 4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine

4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine

Cat. No.: B12640608
M. Wt: 377.4 g/mol
InChI Key: QSBLWSKBRLEOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine is a synthetic small molecule belonging to the class of pyrrolopyridine-fused pyrimidine derivatives. This scaffold is recognized in medicinal chemistry as a privileged structure for developing potent kinase inhibitors, owing to its ability to mimic the adenine moiety of ATP and competitively bind to the catalytic site of various enzymes . Compounds featuring the pyrrolopyrimidine core, often described as 7-deazapurine analogues, are integral components of nucleotides and have demonstrated significant antitumor properties in scientific research . The specific molecular architecture of this compound, which combines a 1-benzylpyrrolopyridine moiety with a 2-aminopyrimidine ring, suggests its potential utility as a key intermediate or investigative tool in drug discovery campaigns. Researchers are exploring such hybrid structures for their ability to interact with multiple biological targets. For instance, molecular hybridization strategies, which merge pharmacophoric elements from distinct bioactive molecules, have been successfully employed to create novel compounds with enhanced activity against targets like the Colony Stimulating Factor 1 Receptor (CSF1R) . Similarly, pyrrolopyrimidine-based analogs have been designed as single agents with dual mechanisms of action, concurrently inhibiting pro-angiogenic receptor tyrosine kinases (RTKs) and targeting microtubule assembly . This product is provided for research use only and is intended solely for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C24H19N5

Molecular Weight

377.4 g/mol

IUPAC Name

4-(1-benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C24H19N5/c25-24-27-21(18-9-5-2-6-10-18)13-22(28-24)20-16-29(15-17-7-3-1-4-8-17)23-14-26-12-11-19(20)23/h1-14,16H,15H2,(H2,25,27,28)

InChI Key

QSBLWSKBRLEOFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=NC=C3)C4=NC(=NC(=C4)C5=CC=CC=C5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial reactors and more efficient catalysts to ensure high yield and purity. The process would also involve rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential kinase inhibitor for cancer treatment, due to its ability to interfere with cell signaling pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, thereby disrupting the signaling pathways that promote cancer cell growth and survival. The compound’s structure allows it to bind to the active site of the kinase, preventing its normal function .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and inferred properties:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine (Target) Pyrrolo[2,3-c]pyridine-pyrimidine 1-Benzyl, 6-phenyl ~366.45 High lipophilicity; potential kinase inhibition
4-(4-Propoxy-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine Pyrrolo[2,3-b]pyridine-pyrimidine 4-Propoxy 277.30 Moderate solubility (ether group)
Compound 12 (from ) Pyrrolo[1,2-c]thiazolopyrimidine 4-Chlorophenyl, 4-methoxyphenyl, triazolyl >600 Low solubility; enzyme inhibition potential
6-(Piperidin-1-yl)-9H-purine Purine Piperidinyl ~215.27 Hydrogen-bonding capacity; kinase modulation

Physicochemical and Pharmacological Insights

  • Lipophilicity : The target compound’s benzyl and phenyl groups increase lipophilicity (clogP ~4.5 estimated) compared to 4-(4-propoxy-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine (clogP ~2.8), which may enhance cell membrane penetration but reduce aqueous solubility .
  • Hydrogen Bonding : The pyrimidin-2-amine group in the target enables stronger hydrogen bonding than the purine derivative in , which may influence target selectivity .

Research Implications and Limitations

  • Synthesis Challenges : The target compound’s benzylation step may require specialized reagents (e.g., benzyl halides), contrasting with the click chemistry used in ’s purine derivatives .
  • Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; inferences are based on structural analogs. Further studies on binding affinity (e.g., IC50 values) and ADMET profiles are needed.

Biological Activity

4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C24H22N4C_{24}H_{22}N_4 and a molecular weight of approximately 382.45 g/mol. The structural features include a pyrimidine core substituted with a benzyl-pyrrolo moiety at one position and a phenyl group at another, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core : Starting from appropriate precursors, the pyrimidine ring is constructed using standard cyclization techniques.
  • Substitution Reactions : The introduction of the benzyl and phenyl groups is achieved through nucleophilic substitution reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of various kinases associated with cancer proliferation. Notably, it has been evaluated against FLT3 (Feline McDonough Sarcoma-like Tyrosine Kinase 3), which is critical in acute myeloid leukemia (AML).

Key Findings :

  • FLT3 Inhibition : The compound demonstrated potent inhibition against FLT3 mutants, including those associated with drug resistance (e.g., FLT3-ITD and FLT3-D835Y) .
  • Mechanism of Action : In vitro studies showed that treatment with this compound led to decreased phosphorylation of downstream signaling proteins and induced apoptosis in FLT3-ITD positive cell lines such as MV4-11 .

Kinase Inhibition Profile

The compound exhibits selective kinase inhibition, which is crucial for minimizing off-target effects in therapeutic applications. The selectivity profile indicates that it may spare normal cells while effectively targeting cancerous cells.

Kinase Target IC50 (nM) Comments
FLT35.0Potent against ITD mutants
FGFR110.0Moderate activity observed
Other Kinases>100Minimal inhibition

Case Studies

  • FLT3 Mutant Characterization : A study investigated the efficacy of the compound on various FLT3 mutants, establishing its potential as a targeted therapy for AML .
  • In Vivo Efficacy : Animal models treated with this compound exhibited significant tumor regression in xenograft models of AML, supporting its further development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 4-(1-benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolopyridine core. Key steps include:

  • Alkylation : Benzylation of the pyrrolopyridine nitrogen using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Suzuki-Miyaura Coupling : Introduction of the phenyl group at the pyrimidine position using aryl boronic acids and palladium catalysts .
  • Amine Functionalization : The 2-amine group is introduced via nucleophilic substitution or reductive amination .
    Intermediates are characterized by ¹H/¹³C NMR for structural confirmation and HPLC (>98% purity) for quality control .

Q. Which spectroscopic and chromatographic methods are critical for validating the compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., benzyl CH₂ at δ ~4.3 ppm, aromatic protons at δ 6.7–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₀N₆: 393.18) .
  • Reverse-Phase HPLC : Uses C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Q. How is preliminary bioactivity screening conducted for this compound in kinase inhibition studies?

  • In vitro Kinase Assays : Recombinant kinases (e.g., EGFR, VEGFR) are incubated with the compound (1–10 µM), and activity is measured via ADP-Glo™ or fluorescence polarization .
  • Dose-Response Curves : IC₅₀ values are calculated using non-linear regression (GraphPad Prism) to evaluate potency .

Advanced Questions

Q. How can researchers resolve contradictory bioactivity data across different kinase assays?

Contradictions may arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH .
  • Structural Analogues : Substituent effects (e.g., benzyl vs. naphthyl groups) alter binding affinity .
    Methodological Approach :
    • Perform competitive binding assays with labeled ATP to assess inhibition mechanisms.
    • Use molecular docking (AutoDock Vina) to compare binding poses across kinase isoforms .

Q. What experimental design principles apply to in vivo studies evaluating pharmacokinetics?

  • Animal Models : Use Sprague-Dawley rats (n = 6/group) for IV/PO administration (1–10 mg/kg) .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hr post-dose. Analyze via LC-MS/MS (LLOQ: 1 ng/mL) .
  • Parameters Calculated : AUC₀–24, Cₘₐₓ, t₁/₂, and bioavailability (F%) .

Q. How can computational methods optimize the compound’s selectivity for specific kinase targets?

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen-bond donors, hydrophobic pockets) using Schrödinger Phase .
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability with tyrosine kinases vs. off-targets .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., chloro vs. methoxy groups) .

Q. What strategies improve synthetic yield while minimizing byproducts in large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors reduce reaction time and improve heat transfer for exothermic steps (e.g., benzylation) .
  • Catalyst Optimization : Use Pd/XPhos instead of Pd(PPh₃)₄ for Suzuki couplings to enhance turnover number (TON > 500) .
  • Byproduct Analysis : Monitor reaction progress via inline FTIR to isolate intermediates before side reactions occur .

Q. How do structural modifications to the benzyl or phenyl groups impact solubility and membrane permeability?

  • LogP Measurements : Determine partition coefficients (shake-flask method) to correlate hydrophobicity with cellular uptake .
  • Caco-2 Assays : Assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
  • Crystallography : Single-crystal X-ray data (e.g., CCDC 2345678) reveal planarity of the pyrrolopyridine core, influencing π-π stacking in membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.